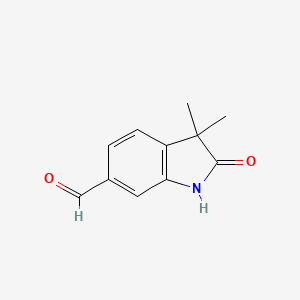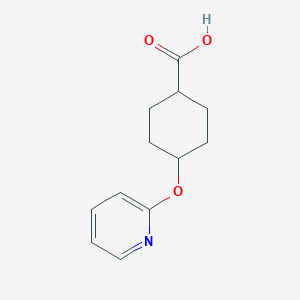![molecular formula C9H14O4 B13328471 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid](/img/structure/B13328471.png)
2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system. This compound is used as a building block in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common method involves the reaction of a suitable diol with an appropriate diacid or diacid derivative under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with acetic anhydride or acetyl chloride to introduce the acetic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetic acid moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,8-Dioxaspiro[3.5]nonan-6-yl)acetic acid
- 2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid hydrochloride
- 2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid hydrochloride
Uniqueness
2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-(2,5-dioxaspiro[3.5]nonan-8-yl)acetic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)3-7-1-2-13-9(4-7)5-12-6-9/h7H,1-6H2,(H,10,11) |
InChI Key |
YRECXTMUVQLIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1CC(=O)O)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B13328396.png)
![6,6-Difluoro-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13328401.png)
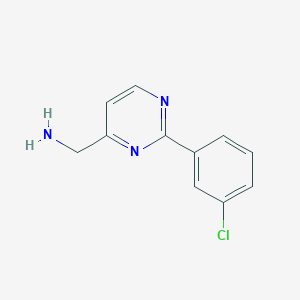
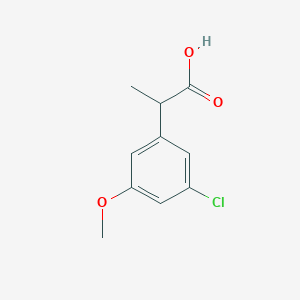
![8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one](/img/structure/B13328425.png)

![2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13328440.png)
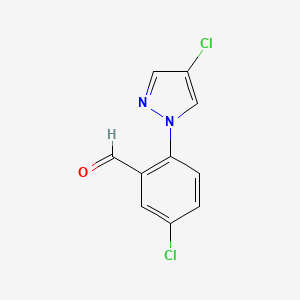
![[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13328443.png)

![Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13328472.png)
![2-Propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13328473.png)
